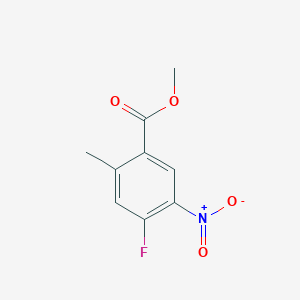

Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Description

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS 1163287-01-1) is a nitro-substituted aromatic ester with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . Structurally, it features a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position on the benzene ring, esterified with a methyl group. This compound is typically stored under dry conditions at 2–8°C and is associated with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) . It serves as a key intermediate in organic synthesis, exemplified by its conversion to methyl 4-amino-2-methyl-5-nitrobenzoate via ammonia treatment in THF .

Propriétés

IUPAC Name |

methyl 4-fluoro-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCFNZJKUATDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679878 | |

| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163287-01-1 | |

| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-methyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-methyl-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Ester Hydrolysis: Hydrochloric acid (HCl) for acidic hydrolysis or sodium hydroxide (NaOH) for basic hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the fluorine atom.

Reduction: The major product is 4-amino-2-methyl-5-nitrobenzoate.

Ester Hydrolysis: The major product is 4-fluoro-2-methyl-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy and reduce the toxicity of drug candidates. The compound serves as a scaffold for developing novel pharmacological agents targeting various diseases.

Biochemical Research

The compound has been investigated for its interactions with enzymes and receptors. Its structural similarity to biologically active molecules makes it suitable for studies involving enzyme inhibition and receptor binding. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modulate receptor functions.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its specific properties contribute to the development of materials with tailored functionalities.

This compound exhibits notable biological activities:

- Enzyme Inhibition : Studies indicate that this compound can bind to active or allosteric sites of various enzymes, impacting their catalytic activity. This property is crucial for drug design, particularly for inhibitors targeting specific disease pathways.

- Antimicrobial Activity : Research has shown that derivatives of nitrobenzoates possess antimicrobial properties. This compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Cancer Research : In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects leading to apoptosis in certain cancer cells. This effect is attributed to oxidative stress induction and disruption of cellular signaling pathways.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against various bacterial strains. The compound showed significant antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential use in developing new antibacterial therapies.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, this compound was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analyses.

Case Study 3: Neuroprotection in Animal Models

Animal studies have suggested that this compound may offer neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral assessments indicated improved cognitive function in treated groups compared to controls.

Mécanisme D'action

The mechanism by which methyl 4-fluoro-2-methyl-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Methyl 4-fluoro-2-methyl-5-nitrobenzoate belongs to a class of nitroaromatic esters with diverse substituents influencing reactivity, stability, and applications. Below is a detailed comparison with structural and functional analogs:

Structural Analogs: Substituent Position and Electronic Effects

Key Observations :

- Electron-Withdrawing Groups: The cyano group in Methyl 4-cyano-2-fluoro-5-nitrobenzoate enhances electrophilicity at the aromatic ring compared to the methyl group in the parent compound .

Functional Group Analogs: Esters vs. Acids

Key Observations :

- Acid vs. Ester : The carboxylic acid derivative (5-chloro-4-fluoro-2-nitrobenzoic acid) exhibits higher solubility in polar solvents but lower stability in acidic conditions compared to esters .

- Amino Derivatives: Replacement of fluorine with an amino group (e.g., Methyl 4-amino-2-methyl-5-nitrobenzoate) shifts reactivity toward electrophilic aromatic substitution or diazotization .

Activité Biologique

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (C9H8FNO4) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data tables and case studies.

This compound features a nitro group, a fluorine atom, and a methyl group attached to a benzoate structure. Its unique substituents contribute to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 199.16 g/mol |

| CAS Number | 51342041 |

| Structural Features | Nitro, Fluorine, Methyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the fluorine atom enhances binding affinity due to its electronegative properties, influencing the compound's specificity towards molecular targets .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can bind to the active site or allosteric sites of various enzymes, affecting their catalytic activity . This property is valuable in drug design, particularly for developing inhibitors targeting specific pathways involved in diseases.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of nitrobenzoates exhibit antimicrobial properties. This compound was evaluated for its effectiveness against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications as an antibacterial agent .

- Cancer Research : In a study focused on cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in certain cancer cells. This effect was attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways.

- Neuroprotective Effects : Preliminary studies indicated that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Applications in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry for synthesizing novel pharmacological agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity .

Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor for drug synthesis |

| Biochemical Research | Investigated for enzyme interactions |

| Industrial Chemistry | Applied in specialty chemical production |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-fluoro-2-methyl-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

The synthesis of methyl-substituted nitrobenzoates often involves esterification or nitration steps. For this compound, a plausible route starts with nitration of a fluorinated methylbenzoic acid precursor, followed by esterification. Key variables include:

- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation, with methanol for esterification .

- Temperature control : Reactions at 50°C or reflux conditions (e.g., benzene or dichloromethane) improve conversion but may increase side-product formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity, while non-polar solvents minimize decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product, with purity confirmed via HPLC (>98%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H NMR will show distinct signals for the methyl ester (~3.9 ppm, singlet), aromatic protons (split by fluorine and nitro groups), and fluorine coupling (e.g., in the aromatic region) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can confirm purity, using acetonitrile/water gradients .

- Mass spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 213.16 (M+H⁺) .

Q. How should this compound be stored to ensure stability?

Q. What safety protocols are critical when handling this compound?

- Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, goggles) and fume hoods .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How does the nitro group’s electronic influence affect subsequent reactions (e.g., reductions or nucleophilic substitutions)?

The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the meta position. For reductions (e.g., using SnCl₂·2H₂O in ethanol), the nitro group converts to an amine, which is unstable and requires immediate use in downstream reactions (e.g., diazotization) . Computational DFT studies can model charge distribution to predict reactivity .

Q. What crystallographic strategies are recommended for resolving the compound’s structure?

- X-ray crystallography : Grow single crystals via slow evaporation from ethanol. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- Data interpretation : The fluorine atom’s high electron density may require anisotropic displacement parameter (ADP) refinement to resolve positional disorder .

Q. How can computational modeling (e.g., DFT or molecular docking) enhance understanding of this compound’s properties?

- DFT : Calculate electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks. Gaussian09 with B3LYP/6-31G* basis sets is standard .

- Docking : If exploring biological activity, dock the compound into enzyme active sites (e.g., nitroreductases) using AutoDock Vina to assess binding affinity .

Q. How can contradictory synthetic data (e.g., variable yields) be systematically addressed?

Q. What strategies validate the compound’s potential in agrochemical or pharmaceutical research?

Q. How can regioselectivity challenges during functionalization be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.